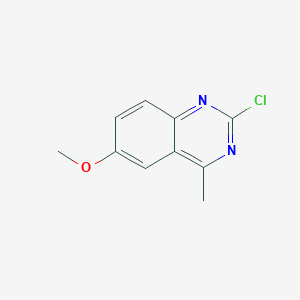

2-Chloro-6-methoxy-4-methylquinazoline

説明

2-Chloro-6-methoxy-4-methylquinazoline is a chemical compound with the empirical formula C11H10ClNO . It has a molecular weight of 207.66 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for 2-Chloro-6-methoxy-4-methylquinazoline is ClC1=NC2=C(C©=C1)C=C(OC)C=C2 . The InChI string is 1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

2-Chloro-6-methoxy-4-methylquinazoline is a solid substance . Its molecular weight is 207.66 .科学的研究の応用

Anticancer Potential

Apoptosis Induction and Anticancer Activity : A study by Sirisoma et al. (2009) explored analogs of 4-anilinoquinazolines, including compounds derived from 2-Chloro-6-methoxy-4-methylquinazoline, for their apoptosis-inducing properties. One such compound showed potent apoptosis induction and high efficacy in breast and other cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Tubulin-Polymerization Inhibition : Wang et al. (2014) modified the structure of 2-Chloro-6-methoxy-4-methylquinazoline, leading to the discovery of new tubulin-polymerization inhibitors. These compounds demonstrated significant potency against tubulin assembly and substantial inhibition of colchicine binding (Wang et al., 2014).

Tumor-Vascular Disrupting Agents : Cui et al. (2017) found that certain analogs of 2-Chloro-6-methoxy-4-methylquinazoline were effective as tumor-vascular disrupting agents (tumor-VDAs), indicating potential in targeting established blood vessels in tumors (Cui et al., 2017).

Antimicrobial Applications

- Antibacterial and Antifungal Properties : Shaikh (2013) synthesized compounds derived from 2-Chloro-6-methoxyquinolin-3-yl, demonstrating antibacterial and antifungal activities. This indicates potential applications in addressing microbial infections (Shaikh, 2013).

Mechanistic and Chemical Studies

Mechanism of Action in Cancer Therapy : Sirisoma et al. (2008) discussed the discovery of a compound derived from 2-Chloro-6-methoxy-4-methylquinazoline as an apoptosis inducer, providing insights into its mechanism of action in cancer therapy (Sirisoma et al., 2008).

DNA Repair Inhibition : Griffin et al. (1998) investigated quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), contributing to understanding the therapeutic potential of these compounds in cancer treatment (Griffin et al., 1998).

Safety and Hazards

The compound is classified under GHS05 and GHS07, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

特性

IUPAC Name |

2-chloro-6-methoxy-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWOJKFEOSFMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-4-methylquinazoline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)